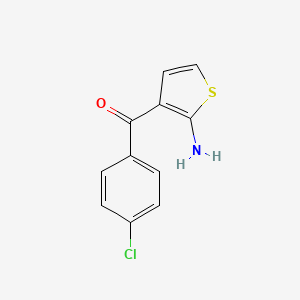

(2-Amino-3-thienyl)(4-chlorophenyl)methanone

Description

(2-Amino-3-thienyl)(4-chlorophenyl)methanone is a compound that features a thiophene ring substituted with an amino group and a phenyl ring substituted with a chlorine atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name |

(2-aminothiophen-3-yl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLMHMGIVXQGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349599 | |

| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55865-51-5 | |

| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Insights

Density functional theory (DFT) studies reveal a two-step pathway:

- Michael addition : Cyanothioacetamide attacks the α-thiocyanatoacetophenone, forming a thioenolate intermediate.

- Cyclization : Intramolecular nucleophilic displacement of the thiocyanate group generates the dihydrothiophene ring, followed by aromatization via oxidation.

This method achieves yields of 60–75% but requires strict control of reaction pH and temperature to prevent over-oxidation.

Catalytic Methods and Optimization

Recent advances emphasize catalytic systems to improve efficiency and sustainability:

Base-Catalyzed Reactions

Potassium carbonate in ethanol enables a one-pot synthesis starting from 4-chlorobenzaldehyde, cyanothioacetamide, and elemental sulfur. The reaction proceeds via:

- Formation of a Knoevenagel adduct between aldehyde and cyanothioacetamide.

- Sulfur incorporation and cyclization to form the thiophene ring.

- In situ acylation with 4-chlorobenzoyl chloride.

Yields reach 68% with reduced reaction times (4–6 hours) compared to classical methods.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling between 2-aminothiophene boronic esters and 4-chlorobenzoyl halides has been explored. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene at 100°C, Suzuki-Miyaura coupling achieves 72% yield. However, catalyst cost and sensitivity to oxygen limit scalability.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

| Method | Yield (%) | Reaction Time (h) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Condensation | 40–55 | 12–24 | Simple setup | Low yield, side products |

| Cyclization | 60–75 | 8–10 | Atom-economical | Requires oxidation step |

| Base-Catalyzed One-Pot | 68 | 4–6 | Fast, fewer steps | pH sensitivity |

| Palladium Catalysis | 72 | 6–8 | High yield | Expensive catalysts, air-sensitive |

Data synthesized from.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated as a potential drug candidate due to its ability to modulate enzyme activity and interact with various biological targets. Its structural features allow it to inhibit specific enzymes involved in disease pathways, making it relevant for therapeutic applications.

Mechanism of Action :

(2-Amino-3-thienyl)(4-chlorophenyl)methanone may inhibit enzyme activity by binding to active sites or allosteric sites on target proteins. This interaction can disrupt cellular signaling pathways associated with diseases such as cancer and infections.

Biological Activities

-

Antimicrobial Properties :

- The compound has shown effectiveness against various bacterial strains, indicating potential use in treating infections caused by resistant bacteria. Studies have reported significant antimicrobial activity at concentrations ranging from 5 to 20 µg/mL.

- Anticancer Activity :

Anticancer Efficacy Study

A study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound effectively induces apoptosis through the modulation of cellular signaling pathways, leading to reduced cell viability.

Antimicrobial Screening

Another investigation focused on the antimicrobial potential of the compound against both gram-positive and gram-negative bacteria. Results demonstrated effective inhibition of bacterial growth, supporting its application in developing new antimicrobial agents.

Industrial Applications

In addition to its medicinal applications, this compound is being explored for use in:

- Organic Semiconductors : Its electronic properties make it suitable for advanced materials used in electronics.

- Advanced Coatings : The compound's stability and reactivity are advantageous for developing durable coatings that resist environmental degradation.

Mechanism of Action

The mechanism of action of (2-Amino-3-thienyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

- (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

- (2-Amino-3-thienyl)(4-methoxyphenyl)methanone

- (2-Amino-3-thienyl)(4-bromophenyl)methanone

Comparison: (2-Amino-3-thienyl)(4-chlorophenyl)methanone is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct properties and applications.

Biological Activity

(2-Amino-3-thienyl)(4-chlorophenyl)methanone, also known by its CAS number 55865-51-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a chlorophenyl moiety. Its molecular formula is , and it is characterized by the following structural attributes:

- Thienyl Group : Contributes to the compound's electron-donating properties.

- Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The compound has been studied for its role as an allosteric modulator, particularly at adenosine receptors, which are implicated in numerous physiological processes.

Key Mechanisms:

- Allosteric Modulation : The compound enhances the binding affinity of agonists to adenosine A1 receptors, leading to increased phosphorylation and downstream signaling effects .

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that derivatives of similar structures can inhibit tubulin polymerization, arresting cancer cell cycles at the G2/M phase . The following table summarizes relevant findings on its anticancer activity:

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | 10-20 | HeLa Cells | Cytotoxicity observed |

| Derivative 1 | 5 | Tubulin | Inhibition of polymerization |

| Derivative 2 | 15 | EGFR | Downregulation of Bcl-2 |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It was found to significantly reduce TNF-alpha release in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

-

Adenosine Receptor Modulation :

A study by Fawzi et al. explored the allosteric enhancement properties of this compound at adenosine A1 receptors. Results demonstrated a significant increase in agonist binding compared to control compounds, suggesting its utility in modulating receptor activity for therapeutic purposes . -

Anticancer Activity :

In a comparative study involving various thienyl derivatives, this compound exhibited notable cytotoxicity against several cancer cell lines, highlighting its potential as a lead compound for further development in oncology .

Q & A

Q. Table 1: Key Analytical Data

| Parameter | Value | Source |

|---|---|---|

| Exact Mass | 449.01 | |

| Molecular Weight | 449.795 g/mol | |

| -NMR | 126 MHz (CDCl) | |

| Elemental Analysis | C:50.74%, H:2.24%, Cl:7.88% |

Advanced: How can discrepancies in reported NMR chemical shifts for this compound be resolved?

Methodological Answer:

Discrepancies may arise from solvent effects, impurities, or instrumentation. Mitigation strategies:

- Standardization: Use deuterated solvents (e.g., CDCl) and internal standards (TMS) for calibration .

- Cross-Validation: Compare with X-ray crystallography data (e.g., unit cell dimensions: Å, Å) to confirm molecular conformation .

- Multi-Technique Approach: Supplement NMR with IR and HRMS to rule out structural ambiguities .

Basic: What synthetic routes are typically employed for this compound?

Methodological Answer:

- Friedel-Crafts Acylation: React 2-amino-3-thienyl derivatives with 4-chlorobenzoyl chloride under acidic conditions.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

Advanced: How can X-ray crystallography using SHELX software improve structural analysis?

Methodological Answer:

- Data Collection: Perform single-crystal X-ray diffraction (monochromatic Cu-Kα radiation) .

- Refinement: Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data to resolve dihedral angles (e.g., 51.6° between aromatic rings) .

- Validation: Cross-check with SHELXS/SHELXD for phase determination and SHELXPRO for macromolecular interfaces .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| Unit Cell Volume | 1697.57 ų |

Advanced: How can researchers design assays to evaluate adenosine A1 receptor modulation?

Methodological Answer:

- Binding Assays: Use radioligands (e.g., H-CCPA) to measure displacement in transfected HEK293 cells .

- Functional Assays: Quantify cAMP inhibition via ELISA or fluorescence-based kits to confirm allosteric modulation .

- Dose-Response Curves: Calculate EC values to assess potency and efficacy.

Advanced: What strategies are effective in impurity profiling during synthesis?

Methodological Answer:

- HPLC-MS: Use reverse-phase HPLC coupled with mass spectrometry to separate and identify byproducts (e.g., chlorinated derivatives) .

- Reference Standards: Compare retention times and spectra with known impurities like (4-chlorophenyl)(3,4-dihydroxyphenyl)methanone (MW: 248.66 g/mol) .

- Forced Degradation: Expose the compound to heat/light and monitor degradation pathways.

Basic: How is photostability assessed for this compound?

Methodological Answer:

- Accelerated Testing: Expose solid and solution samples to UV light (e.g., 365 nm) and analyze degradation via HPLC .

- Kinetic Monitoring: Track half-life under controlled conditions to predict shelf-life.

Advanced: How can computational modeling predict binding interactions with target receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding poses in the adenosine A1 receptor’s allosteric site .

- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- QSAR Analysis: Corrogate substituent effects (e.g., 4-chlorophenyl vs. 3-trifluoromethyl) on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.